REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:12]O)[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1[CH3:8].CS(N1C2C(=CC=C(C[Br:28])C=2)C=C1)(=O)=O.CS(N1C2C(=CC=C(CO)C=2)C=C1)(=O)=O>>[Br:28][CH2:12][C:4]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]([CH3:8])=[C:2]([Cl:1])[CH:3]=1
|
Name
|
(3-chloro-4-methyl-5-nitrophenyl)methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1C)[N+](=O)[O-])CO
|
Name
|
N-methanesulfonyl-6-bromomethylindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1C=CC2=CC=C(C=C12)CBr
|
Name
|
N-methanesulfonyl-6-hyroxymethyl indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1C=CC2=CC=C(C=C12)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C(C(=C(C1)Cl)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |